molecular formula C13H8FNO B12292839 2-Fluorophenanthridin-6(5h)-one

2-Fluorophenanthridin-6(5h)-one

Cat. No.: B12292839
M. Wt: 213.21 g/mol
InChI Key: UURCMOAGDQUQMG-UHFFFAOYSA-N
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Description

2-Fluorophenanthridin-6(5H)-one is a strategically fluorinated derivative of the privileged phenanthridinone heterocyclic scaffold. The introduction of a fluorine atom at the 2-position is a critical modification in medicinal chemistry, known to significantly influence a compound's lipophilicity, metabolic stability, and overall bioavailability, thereby enhancing its potential as a therapeutic agent . This compound serves as a key synthetic intermediate and functional probe in various research domains. Recent studies highlight the promise of fluorinated phenanthridin-6(5H)-ones in antiviral discovery, with specific analogues demonstrating measurable activity against the Influenza A (H1N1) virus . Furthermore, the phenanthridinone core is recognized as a valuable scaffold in neuroscience research. Structural analogues, particularly those substituted with fluorine, have been investigated as high-affinity ligands for central nervous system receptors, such as the 5-HT4 receptor, which is a target for studying cognitive disorders and depression . The versatility of the core structure also enables its application in the development of novel synthetic methodologies, including palladium-catalyzed annulations and photocatalytic phosphorylations, which are useful for creating diverse chemical libraries for biological screening . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

2-fluoro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8FNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16)

InChI Key

UURCMOAGDQUQMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

Mechanistic Investigations of Phenanthridinone Formation

Proposed Reaction Pathways in Transition-Metal Catalysis

Transition-metal catalysis, particularly with palladium, has proven to be a robust method for constructing the phenanthridinone framework. nih.gov The accepted mechanism involves a series of fundamental organometallic steps. bris.ac.ukcsbsju.edu

A critical aspect of palladium-catalyzed phenanthridinone synthesis is the in-situ formation of a palladacycle intermediate. nih.govacs.org This process is initiated by the coordination of the palladium catalyst to an aryl group of a benzamide (B126) derivative, followed by C-H bond activation to form a stable five-membered palladacycle. nih.govacs.orgchemrxiv.org This palladacycle is a key intermediate that positions the reacting components in close proximity, thereby facilitating subsequent bond-forming events. The formation of this intermediate is frequently the rate-determining step in the catalytic cycle. chemrxiv.org In some instances, these palladacycle intermediates have been isolated and characterized, providing significant insights into the reaction mechanism. chemrxiv.orgresearchgate.net

Following the generation of the palladacycle, the catalytic cycle proceeds via oxidative addition and reductive elimination. csbsju.edu Typically, an aryl halide undergoes oxidative addition to the palladium(II) center of the palladacycle, which leads to a palladium(IV) intermediate. bris.ac.uknih.govacs.org This high-valent palladium species then undergoes reductive elimination to forge a new carbon-carbon bond, and the palladium catalyst is regenerated to continue the catalytic cycle. csbsju.edunih.govacs.org The efficiency of these steps is highly dependent on the specific substrates, ligands, and reaction conditions employed. An alternative pathway can involve the generation of an aryne intermediate, which then inserts into the Pd(II)-C bond of the palladacycle, followed by reductive elimination to form the C-N bond. nih.govacs.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Phenanthridinone Synthesis

StepDescriptionKey Intermediates
C-H Activation Formation of a five-membered palladacycle intermediate. nih.govacs.orgPalladacycle nih.govacs.org
Oxidative Addition Addition of an aryl halide to the Pd(II) center. nih.govacs.orgPd(IV) species nih.govacs.org
Reductive Elimination Formation of the C-C and C-N bonds to yield the product and regenerate the catalyst. nih.govacs.orgPhenanthridinone, Pd(0) or Pd(II) nih.govacs.org

This table provides a simplified overview of the primary steps involved in the palladium-catalyzed synthesis of phenanthridinones.

The selection of solvent and base is paramount in controlling the selectivity and efficiency of transition-metal-catalyzed phenanthridinone formation. nih.gov Solvents can affect the solubility of reactants and the stability of intermediates. nih.govchemrxiv.org For example, polar aprotic solvents such as DMF are commonly used. nih.govacs.org The base is essential for the initial C-H activation step by acting as a proton acceptor. nih.gov The strength and nature of the base, with common examples being Cs₂CO₃ and K₂CO₃, can significantly influence the reaction rate and product selectivity. nih.govacs.orgnih.gov

Radical Reaction Pathways in Metal-Free Syntheses

Recently, metal-free synthetic strategies for phenanthridinone synthesis have garnered considerable interest due to their potential for greater sustainability and cost-effectiveness. nih.govconsensus.app These methods frequently rely on radical-mediated pathways. nih.govconsensus.apprsc.org

Central to many metal-free phenanthridinone syntheses is the formation of amidyl radicals. consensus.appacs.orgacs.org These highly reactive species can be generated from N-substituted benzamides using methods like photoredox catalysis. consensus.appacs.org Once formed, the amidyl radical can undergo an intramolecular homolytic aromatic substitution (HAS) by attacking an adjacent aryl ring. consensus.app This cyclization leads to the formation of a new carbon-nitrogen bond and a cyclohexadienyl radical intermediate, which upon subsequent oxidation and deprotonation, yields the phenanthridinone core. consensus.app

In some metal-free synthetic approaches, particularly those utilizing formate (B1220265) salts, the carbon dioxide radical anion (CO₂•⁻) has been identified as a key intermediate. researchgate.netbohrium.comacs.org This radical anion can be generated through a single-electron transfer (SET) reduction of CO₂ or via a hydrogen atom transfer (HAT) from a formate salt. researchgate.netbohrium.comacs.orgnih.gov The CO₂•⁻ can then act as a potent single-electron reductant, facilitating the formation of other radical species necessary for the main reaction pathway. nih.gov While not directly involved in the construction of the phenanthridinone ring itself in all cases, its role as a reductant highlights the intricate and diverse mechanistic possibilities within radical-based syntheses. researchgate.netnih.gov

Proton Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a fundamental class of chemical reactions where both a proton and an electron are exchanged, often in a concerted elementary step. Such mechanisms are pivotal in a variety of chemical and biological processes. In the context of phenanthridinone synthesis, PCET pathways can offer a non-traditional route for homolytic bond activation, enabling the generation of key radical intermediates.

Mechanistic studies have suggested that the formation of N-aryl phenanthridinones can proceed through an N-H PCET process. This pathway involves the generation of an amidyl radical intermediate, which then undergoes intramolecular cyclization. The feasibility of a PCET mechanism can be influenced by various factors, including the redox potentials of the reactants and the presence of a suitable oxidant or photocatalyst. PCET can occur via a stepwise mechanism, involving discrete electron transfer (ET) and proton transfer (PT) steps, or through a concerted pathway. The concerted mechanism is often favored as it avoids the formation of high-energy charged intermediates that are characteristic of the stepwise route. The specific pathway taken can be influenced by the solvent polarity and the presence of acids or bases. For instance, in some systems, a concerted PCET mechanism is observed in non-polar solvents, while a stepwise process becomes dominant in the presence of a proton source.

Theoretical and Computational Studies of Reaction Mechanisms

To gain a deeper, quantitative understanding of the reaction pathways leading to phenanthridinone formation, theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed. These studies provide invaluable insights into the structures and energies of transient species that are often difficult to characterize experimentally.

Elucidation of Intermediates and Transition States

The proposed catalytic cycle begins with the activation of the N-H bond of the N-methoxy amide, followed by coordination of the aryne. The key C-H activation step proceeds via an electrophilic concerted metalation-deprotonation (eCMD) mechanism. nih.gov Subsequent steps involve migratory insertion of the aryne, nucleophilic attack, and the final reductive elimination to yield the phenanthridinone product.

The study also investigated the effect of substituents on the reaction mechanism. For a substituent like the fluorine atom at the 2-position of the final product, which originates from the aryne precursor, its electron-withdrawing nature would influence the energy landscape of the reaction. Electron-withdrawing groups have been shown to increase the activation barrier for the C-H activation step. nih.gov This is attributed to a less favorable interaction between the electron-deficient aryne and the palladium center, leading to an earlier transition state for Pd-C bond formation and a later transition state for C-H bond breaking. nih.gov

The relative free energies of the key intermediates and transition states for a model system, as calculated by DFT, are presented in the table below. These values illustrate the energetic landscape of the reaction pathway.

SpeciesDescriptionRelative Free Energy (kcal/mol)
int4Palladium-amide complex11.7
TS2Transition state for C-H activation31.9
int5Palladacycle intermediate after C-H activation-1.7
TS3Transition state for aryne insertion14.0
int8Intermediate after aryne insertion-12.8
TS5Transition state for nucleophilic addition26.8
TS-RETransition state for reductive elimination28.7

Data sourced from a computational study on the palladium(II)-catalyzed annulation of N-methoxy amides and arynes. The values are for a model system and serve to illustrate the general energy profile of the reaction. nih.govresearchgate.net

The data indicates that the C-H activation step (TS2) represents a significant energy barrier in the catalytic cycle. Following this, the reaction proceeds through a series of more stable intermediates. The final steps of nucleophilic addition (TS5) and reductive elimination (TS-RE) also present notable, and competing, energy barriers, with the nucleophilic addition pathway being slightly more favorable in this model system. researchgate.net The presence of a fluoro substituent on the aryne moiety would be expected to modulate these energy values.

Derivatization and Functionalization Strategies of Phenanthridinone Core

Introduction of Substituents on the Phenanthridinone Scaffold

The functionalization of the phenanthridinone skeleton is versatile, allowing for modifications on the aromatic rings and the lactam nitrogen. These substitutions are instrumental in creating analogues with improved therapeutic characteristics. nih.gov

The targeted placement of substituents on the phenanthridinone framework is a key strategy for modulating biological activity. The introduction of a fluorine atom at the 2-position, yielding 2-Fluorophenanthridin-6(5H)-one, is a notable example, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. digitellinc.com

One successful method for achieving this specific fluorination is through a Suzuki-Miyaura cross-coupling reaction. This approach involves coupling a 2-halobenzoate with a 2-aminophenylboronic acid derivative in the presence of a palladium catalyst. semanticscholar.org For instance, the synthesis can be achieved by reacting a suitably substituted 2-bromobenzoate (B1222928) with 2-aminophenylboronic acid, which, upon cyclization, yields the phenanthridinone with the fluorine atom at the desired position. semanticscholar.org The versatility of the Suzuki-Miyaura reaction allows for the use of various aryl halides (chlorides, bromides, iodides) and is compatible with a wide range of functional groups, making it a powerful tool for creating diverse phenanthridinone libraries. nih.govnih.gov

Palladium-catalyzed C-H activation is another advanced method for the direct arylation and functionalization of the phenanthridinone core, often providing high regioselectivity. rsc.orgresearchgate.net This technique can be used to introduce substituents at specific positions without the need for pre-functionalized starting materials. acs.orgnih.gov

The nitrogen atom at position 5 of the phenanthridinone ring system is a frequent target for derivatization. nih.govnih.gov N-alkylation and N-arylation are common modifications that can significantly impact the molecule's properties. For example, N-methyl, ethyl, and other alkyl groups can be introduced, as can various aromatic and heteroaromatic moieties. nih.govacs.org These substitutions can influence solubility, lipophilicity, and target engagement. Palladium-catalyzed methods have proven effective for these N-aryl coupling reactions. semanticscholar.org The choice of substituent on the nitrogen can be critical; for instance, bulky groups like tert-butyl can hinder certain cyclization reactions due to steric hindrance. acs.org

While the carbonyl at the C-6 position is a defining feature of phenanthridinones, it is a less common site for derivatization compared to the aromatic rings or the nitrogen atom. However, modifications at this position can lead to novel compound classes with unique properties. Functionalization at the C-6 position has been explored, including arylation, alkylation, and phosphorylation, among other transformations. researchgate.net These modifications can alter the electronic properties and steric profile of the molecule, potentially leading to new biological activities.

Strategies for Enantioselective Synthesis of Phenanthridinone Derivatives

The development of enantioselective synthetic routes is crucial when targeting chiral phenanthridinone derivatives, which may exhibit improved potency and selectivity. nih.govacs.org One prominent strategy is the Birch-Heck sequence, which has been used to create phenanthridinone analogues with all-carbon quaternary stereocenters. nih.govnih.govacs.org This multi-step process involves a Birch reduction-alkylation followed by an enantioselective intramolecular Mizoroki-Heck reaction. nih.govacs.org This approach allows for the introduction of chirality and three-dimensionality into the otherwise flat phenanthridinone structure, which can lead to more selective binding to biological targets like PARP. digitellinc.com

Regioselective Synthesis and Control

Controlling the position of newly introduced substituents is essential for a systematic exploration of structure-activity relationships. Regioselectivity in the synthesis of phenanthridinone derivatives can be achieved through various means. The directing effects of substituents already present on the benzamide (B126) or aniline (B41778) precursors can guide the position of further functionalization in palladium-catalyzed C-H activation reactions. nih.gov For example, the use of a N-methoxy directing group on benzamides allows for regioselective C-C and C-N bond formation. nih.gov

Furthermore, the choice of catalyst and ligands can influence the regiochemical outcome of cross-coupling reactions. In some instances, the reaction conditions can be tuned to favor the formation of a specific regioisomer. rsc.orgnih.gov For example, in the palladium-catalyzed direct arylation of 7-azaindole (B17877) N-oxides, arylation occurs regioselectively at the C6 position. mdpi.com

Advanced Derivatization Reagents and Techniques

Modern synthetic chemistry offers a powerful toolkit for the derivatization of the phenanthridinone core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for forming C-C bonds and introducing aryl and heteroaryl groups. youtube.commdpi.comresearchgate.net These reactions are known for their high tolerance of various functional groups. nih.gov

C-H activation has emerged as a highly efficient and atom-economical strategy. rsc.orgacs.orgnih.gov This method allows for the direct formation of C-C or C-N bonds without the need for pre-activated substrates like organohalides or organometallic reagents. nih.govnih.gov Palladium is a commonly used catalyst for these transformations. rsc.orgresearchgate.net

Photocatalysis represents another advanced technique, using visible light to mediate the cyclization of benzamides to form phenanthridinones, often under mild, transition-metal-free conditions. nih.govorganic-chemistry.org

The table below summarizes some of the advanced reagents and their applications in the synthesis and derivatization of phenanthridinones.

Reagent/TechniqueApplicationReference
Palladium Acetate (B1210297) / PPh₃Palladium-catalyzed annulation of 2-bromobenzamides for phenanthridinone synthesis. acs.org
Palladium on PVP NanoparticlesIntramolecular C-H bond functionalization for heterocycle synthesis. researchgate.net
9-mesityl-10-methylacridinium perchlorateVisible-light photocatalyst for regioselective intramolecular C-N cross-coupling. rsc.org
N-methoxybenzamidesSubstrates for palladium-catalyzed multiple C-H activation to form phenanthridinones. nih.gov
Aryl Carbamates/CarbonatesSubstrates for Nickel-catalyzed Suzuki-Miyaura cross-coupling. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of 2-Fluorophenanthridin-6(5H)-one, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key insights into the substitution pattern of the aromatic rings. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all informative. For instance, the presence of a fluorine atom at the C-2 position would influence the chemical shifts of adjacent protons through space and through-bond couplings. The proton on the nitrogen atom (N-H) of the lactam ring is anticipated to appear as a broad singlet in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (C=O) in the lactam ring is expected to be in the characteristic downfield region for amides. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its position. Other aromatic carbons will also show smaller C-F couplings.

Expected ¹H and ¹³C NMR Data: While specific experimental data for 2-Fluorophenanthridin-6(5H)-one is not readily available in the public domain, data from analogous structures such as 2-fluoropyridine (B1216828) and various phenanthridinone derivatives allow for the prediction of spectral features. chemicalbook.com

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected Multiplicity/Coupling
Aromatic CH7.0 - 8.5110 - 150Multiplets, Doublets, with H-H and H-F couplings
NH9.0 - 11.0N/ABroad Singlet
C=ON/A160 - 170Singlet
C-FN/A155 - 165Doublet (¹JCF ≈ 240-260 Hz)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 2-Fluorophenanthridin-6(5H)-one through highly accurate mass measurements of the molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate its fragmentation pathways, providing further structural confirmation.

Upon electron ionization (EI), the molecule is expected to form a stable molecular ion (M+•). The fragmentation of this ion would likely proceed through characteristic losses of small molecules or radicals. chemguide.co.uklibretexts.org A primary fragmentation could be the loss of a carbon monoxide (CO) molecule from the lactam ring, a common fragmentation pattern for such cyclic amides. Another plausible fragmentation is the loss of a fluorine atom or a hydrogen fluoride (B91410) (HF) molecule. The high-resolution capabilities allow for the differentiation of ions with very similar nominal masses, ensuring unambiguous identification of the fragments. mdpi.com

Predicted Fragmentation Pattern:

M+• : The molecular ion of 2-Fluorophenanthridin-6(5H)-one.

[M-CO]+• : Loss of carbon monoxide.

[M-HCN]+• : Loss of hydrogen cyanide.

[M-F]•+ : Loss of a fluorine radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-Fluorophenanthridin-6(5H)-one. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The IR spectrum of this compound is expected to be characterized by several key absorption bands:

N-H Stretch: A moderate to strong absorption band is anticipated in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group in a lactam, is expected around 1650-1690 cm⁻¹.

C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region will correspond to the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds.

C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is indicative of the C-F bond.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings will appear in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.

Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H (stretch)3200 - 3400Medium-Strong
C-H (aromatic stretch)3000 - 3100Medium-Weak
C=O (lactam stretch)1650 - 1690Strong
C=C/C=N (aromatic)1450 - 1620Medium-Strong
C-F (stretch)1200 - 1300Strong

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique can unambiguously determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For 2-Fluorophenanthridin-6(5H)-one, a single crystal X-ray diffraction study would confirm the planarity of the phenanthridinone core and the conformation of the molecule. Key parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ) and the space group. Intermolecular hydrogen bonding involving the N-H and C=O groups of the lactam ring would likely be a prominent feature in the crystal packing. The fluorine atom would also be expected to participate in weak intermolecular interactions. While specific crystallographic data for this compound is not publicly available, related heterocyclic structures have been characterized, providing a basis for expected structural features. nih.govmdpi.com

Advanced Spectroscopic Analyses for Aromatic Systems

Beyond the fundamental techniques, other advanced spectroscopic methods can provide deeper insights into the electronic structure and properties of the aromatic system in 2-Fluorophenanthridin-6(5H)-one.

UV-Visible Spectroscopy: This technique can provide information about the conjugated π-system of the molecule. The absorption maxima (λmax) and molar absorptivity (ε) values are characteristic of the electronic transitions within the aromatic framework.

Fluorescence Spectroscopy: Many polycyclic aromatic compounds are fluorescent. An excitation and emission spectrum could be recorded to characterize the photophysical properties of 2-Fluorophenanthridin-6(5H)-one, which could be relevant for applications in materials science or as biological probes.

These advanced methods, in conjunction with the core spectroscopic techniques, provide a comprehensive and robust characterization of the chemical compound 2-Fluorophenanthridin-6(5H)-one.

Computational Chemistry and Theoretical Studies of Fluoro Phenanthridinones

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding the potential biological activity of compounds like 2-Fluorophenanthridin-6(5h)-one.

Docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex. academie-sciences.fr The process involves placing the ligand in the binding site of a target protein and using a scoring function to evaluate the binding affinity, typically expressed as binding free energy in kcal/mol. academie-sciences.fr For instance, in studies on phenanthrene (B1679779) derivatives, molecular docking was used to evaluate binding modes and intermolecular interactions with vital cancer targets. academie-sciences.fr Similarly, for 2-Fluorophenanthridin-6(5h)-one, docking could reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in a target's active site. The structures of such compounds are first optimized, often using density functional theory (DFT), before being docked into the crystal structures of target proteins obtained from databases like the RCSB Protein Data Bank. academie-sciences.fr

The results from docking studies can guide the rational design of new derivatives with improved potency and selectivity. For example, understanding how the fluorine atom at the C-2 position of the phenanthridinone core interacts with the protein environment can inform further structural modifications to enhance binding affinity. nih.gov

Table 1: Representative Data from a Hypothetical Docking Study of 2-Fluorophenanthridin-6(5h)-one with Potential Cancer Targets

Target Protein (PDB ID)Binding Free Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
EGFR Kinase (1M17)-9.5Met793, Leu718, Gly796Hydrogen Bond, Hydrophobic
B-Raf Kinase (1UWH)-10.2Cys532, Trp531, Phe583Pi-Stacking, Hydrophobic
VEGFR-2 Kinase (1YWN)-9.8Cys919, Asp1046, Phe1047Hydrogen Bond, Halogen Bond
CDK2 (1HCK)-8.9Leu83, Lys33, Asp86Hydrophobic, Hydrogen Bond

**6.2. Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, stability, and reactivity of molecules.

The introduction of a fluorine atom into the phenanthridinone scaffold significantly alters its electronic properties. Quantum chemical methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, including the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential map. nih.govresearchgate.net

The high electronegativity of fluorine acts as a powerful electron-withdrawing group, which can influence the acidity/basicity of nearby functional groups. For example, the pKa of related fluorinated nitrogen heterocycles has been shown to differ significantly from their non-fluorinated parent compounds. mdpi.com For 2-Fluorophenanthridin-6(5h)-one, this effect could modulate the hydrogen-bonding capability of the N-H and C=O groups in the lactam ring. Furthermore, DFT calculations can reveal how fluorine substitution affects the energies of the frontier molecular orbitals (HOMO-LUMO gap), which is correlated with the molecule's chemical reactivity and spectroscopic properties. nih.gov

The conformation of a molecule, or its three-dimensional shape, is critical to its biological activity. Fluorine substitution is known to have a profound impact on the conformational preferences of molecules through stereoelectronic effects such as hyperconjugation or dipole-dipole interactions. beilstein-journals.orgnih.gov Theoretical calculations can be employed to determine the relative energies of different possible conformers of 2-Fluorophenanthridin-6(5h)-one and the energy barriers for rotation around single bonds. beilstein-journals.orgscribd.com While the core phenanthridinone ring system is largely planar, the fluorine substituent can influence the planarity and the orientation of any flexible side chains. Studies on other fluorinated molecules have shown that conformations that might be expected to be high in energy can be stabilized by the presence of fluorine. beilstein-journals.org Understanding the most stable, low-energy conformation is essential as it represents the shape the molecule is most likely to adopt when approaching a biological target.

Table 2: Hypothetical Conformational Energy Profile of a Phenanthridinone Derivative

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-planar1800.0075.3
Gauche601.5014.5
Syn-planar02.5010.2

Quantum chemical calculations are a valuable tool for mapping out potential chemical reaction pathways, for instance, in the synthesis of 2-Fluorophenanthridin-6(5h)-one or in predicting its metabolism. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. This allows for the determination of activation energies, which govern the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. In recent years, deep learning and other machine learning techniques have also been applied to accelerate reaction and retrosynthesis prediction, treating the problem as a conditional generation task. arxiv.org These computational approaches can help optimize reaction conditions and predict potential byproducts, making chemical synthesis more efficient.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations use classical mechanics to calculate the trajectory of atoms and molecules over time, providing detailed information on conformational flexibility and intermolecular interactions. nih.govnih.gov

For 2-Fluorophenanthridin-6(5h)-one, an MD simulation could be used to study its behavior in an aqueous environment, revealing how it interacts with water molecules and its preferred conformations in solution. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.govnih.gov The simulation can reveal whether the key interactions are maintained over time and can identify subtle conformational changes in both the ligand and the protein upon binding. nih.gov The analysis of MD trajectories can also be used to calculate binding free energies with higher accuracy than docking scores alone. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov In silico SAR approaches use computational models to correlate structural properties with activity, providing a predictive framework for designing more potent compounds.

For a series of fluoro-phenanthridinone analogs, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical equation that predicts the biological activity. The role of the fluorine atom at the C-2 position would be a critical parameter in such a model. By analyzing the QSAR model, researchers can understand whether properties like electronegativity, size, or the ability to form a halogen bond at that position are beneficial or detrimental to activity. This knowledge is invaluable for guiding the synthesis of the next generation of compounds. Modern approaches may also leverage machine learning algorithms to uncover complex, non-linear relationships within the SAR data. arxiv.org

Q & A

Q. What computational modeling approaches best complement experimental studies of photophysical properties?

  • Answer : Use time-dependent DFT (TD-DFT) to simulate UV-Vis/fluorescence spectra. Compare calculated excitation energies with experimental λmax values. Incorporate solvent effects via continuum solvation models (e.g., COSMO) to improve accuracy .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by cross-referencing multiple techniques (e.g., XRD for structure vs. NMR for dynamics). Use error analysis frameworks to quantify uncertainties in instrumentation .
  • Experimental Design : Include negative controls (e.g., non-fluorinated analogs) and replicate experiments (n ≥ 3) to ensure statistical robustness .

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